(7-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-ethyl-5-methyltriazol-4-yl)methanone
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Overview
Description
(7-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-ethyl-5-methyltriazol-4-yl)methanone is a complex organic compound that belongs to the class of quinoxaline derivatives This compound is characterized by its unique structure, which includes a quinoxaline ring system substituted with a chloro and methyl group, and a triazole ring system substituted with an ethyl and methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-ethyl-5-methyltriazol-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Chlorination and Methylation: The quinoxaline ring is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.
Formation of the Triazole Ring: The triazole ring is synthesized separately by the cyclization of an azide with an alkyne under copper-catalyzed conditions (CuAAC reaction).
Coupling Reaction: Finally, the quinoxaline and triazole rings are coupled together using a suitable linker, such as a methylene group, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions that are scalable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(7-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-ethyl-5-methyltriazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoxaline ring.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Amino or thio-substituted quinoxaline derivatives.
Scientific Research Applications
(7-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-ethyl-5-methyltriazol-4-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (7-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-ethyl-5-methyltriazol-4-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as DNA synthesis or signal transduction.
Pathways: It can modulate pathways related to cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like 2,3-dimethylquinoxaline and 6-chloroquinoxaline share structural similarities.
Triazole Derivatives: Compounds such as 1,2,3-triazole and 4-methyl-1,2,3-triazole are structurally related.
Uniqueness
(7-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-ethyl-5-methyltriazol-4-yl)methanone is unique due to the combination of both quinoxaline and triazole ring systems in a single molecule, which imparts distinct chemical and biological properties not observed in simpler analogs.
Properties
IUPAC Name |
(7-chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-ethyl-5-methyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c1-4-21-14(10(2)17-18-21)15(22)20-8-7-19(3)12-6-5-11(16)9-13(12)20/h5-6,9H,4,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIHLEAYMKJONE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N=N1)C)C(=O)N2CCN(C3=C2C=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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